5-Nitropyridine-2-carbaldehyde is a substituted pyridine derivative featuring an aldehyde at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. This specific substitution pattern renders the aldehyde group highly electrophilic, making the compound a valuable building block for synthesizing more complex heterocyclic molecules. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where the nitro group not only activates the aldehyde for specific reactions but also serves as a functional handle for further transformations, such as reduction to an amine.
Substituting 5-Nitropyridine-2-carbaldehyde with simpler analogs like pyridine-2-carbaldehyde is often unviable, as the absence of the 5-nitro group eliminates the critical electron-withdrawing effect that enhances the aldehyde's reactivity for nucleophilic additions like Knoevenagel condensations or Schiff base formations. Using isomers, such as 3-nitropyridine-2-carbaldehyde, will alter the regiochemistry of subsequent reactions and can lead to different biological activities or material properties. Furthermore, the 5-nitro group is often a deliberate synthetic handle, intended for selective reduction to a 5-amino group, a transformation that is fundamental to the synthesis of specific pharmaceutical targets and is not possible with other analogs.
The strong electron-withdrawing nature of the 5-nitro group significantly increases the electrophilicity of the aldehyde carbon, enhancing its reactivity toward nucleophiles. In comparative analyses of picolinaldehyde derivatives for Knoevenagel condensations, 5-nitropicolinaldehyde (5-Nitropyridine-2-carbaldehyde) is predicted to have high reactivity. This is in contrast to analogs like 4-methylpicolinaldehyde, where the electron-donating methyl group deactivates the aldehyde, leading to lower reactivity in the same reaction class.
| Evidence Dimension | Predicted Reactivity in Knoevenagel Condensation |
| Target Compound Data | High |
| Comparator Or Baseline | 4-Methylpicolinaldehyde: Lower |
| Quantified Difference | Qualitatively higher reactivity due to strong electron-withdrawing effects vs. deactivating electron-donating effects. |
| Conditions | Knoevenagel condensation with active methylene compounds. |
For process efficiency, selecting this compound can lead to faster reactions, higher yields, or milder reaction conditions compared to less activated pyridine aldehydes.
5-Nitropyridine-2-carbaldehyde is a documented precursor in the patented synthesis of BIA 10-2474, an experimental long-acting inhibitor of fatty acid amide hydrolase (FAAH). The synthesis of the drug's core structure, 3-(1H-imidazol-4-yl)pyridine 1-oxide, relies on a multi-step pathway starting from 5-nitropyridine-2-carbaldehyde. The specific 5-nitro substitution is critical for the synthetic route leading to the final complex molecule, which was advanced to clinical trials.
| Evidence Dimension | Use as a Key Starting Material in Patented Drug Synthesis |
| Target Compound Data | Explicitly used as a precursor for the clinical candidate BIA 10-2474. |
| Comparator Or Baseline | Alternative pyridine aldehydes not specified in the patented synthesis route. |
| Quantified Difference | Enables the specific, documented synthetic pathway to a complex clinical-stage molecule. |
| Conditions | Multi-step organic synthesis as described in patents by Bial. |
Procurement of this specific precursor is essential for replicating or building upon established, high-value synthetic routes in pharmaceutical R&D.
The 5-nitro group provides a critical synthetic handle that can be selectively reduced to an amine, a key step in creating biologically active molecules. For example, research into antitumor agents involved the synthesis of 5-nitro-2-picoline, its oxidation to 5-nitropyridine-2-carbaldehyde, protection of the aldehyde as an acetal, and subsequent catalytic hydrogenation to the 5-amino derivative. This pathway allows for the aldehyde (or its protected form) to be preserved while the nitro group is transformed, a process not available when using non-nitrated or differently substituted pyridines.
| Evidence Dimension | Amenability to Selective Nitro Group Reduction |
| Target Compound Data | The 5-nitro group can be reduced to a 5-amino group while the aldehyde is masked. |
| Comparator Or Baseline | Pyridine-2-carbaldehyde lacks this functional handle entirely. |
| Quantified Difference | Provides a synthetic route to 5-aminopyridine-2-carboxaldehyde derivatives, a different chemical space than accessible from the parent aldehyde. |
| Conditions | Catalytic hydrogenation (e.g., with Pd/C) after acetal protection of the aldehyde group. |
This compound is the correct choice for multi-step syntheses where a 5-aminopyridine-2-carbaldehyde scaffold is the ultimate target.
This compound is the right choice when the goal is to synthesize Schiff bases, imines, or other condensation products where high aldehyde reactivity is needed to drive the reaction to completion, particularly with less reactive amines or methylene compounds.
It is the designated starting material for synthetic routes targeting 5-aminopyridine-2-carboxaldehyde thiosemicarbazones and related structures, which have been investigated for their antineoplastic properties. The process relies on the selective reduction of the 5-nitro group.
As a documented starting material for the FAAH inhibitor BIA 10-2474, this compound is a critical procurement item for research groups synthesizing analogs or derivatives for the discovery of new therapeutics targeting FAAH or other components of the endocannabinoid system.
Irritant